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molecular formula C8H10N2O2 B8305148 1-amino-1H-pyrrole-2-carboxylic acid allyl ester

1-amino-1H-pyrrole-2-carboxylic acid allyl ester

Cat. No. B8305148
M. Wt: 166.18 g/mol
InChI Key: QWCDBKGXGOXRDV-UHFFFAOYSA-N
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Patent
US07582754B2

Procedure details

To a solution of 1H-pyrrole-2-carboxylic acid allyl ester (Example 1a, 0.75 g, 4.96 mmol) in N,N-dimethylformamide (20 mL) at 25° C. was added sodium hydride (0.316 g, 7.29 mmol) and stirred for 1 h. A solution of monochloroamine (36 mL, 7.19 mmol) in diethyl ether (0.2 M) was added and stirred for 1 h and then treated with saturated aqueous sodium bicarbonate solution (50 mL) and water (25 mL). The layers were separated and the aqueous layer was extracted with diethyl ether (3×50 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo to afford the crude desired product, 1-amino-1H-pyrrole-2-carboxylic acid allyl ester (0.90 g) as a yellow oil, which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 4.75 (2H, m), 5.28 (1H, dd, J1=10.0 Hz, J2=1.2 Hz), 5.40 (1H, dd, J1=17.2 Hz, J2=1.6 Hz), 6.03-5.90 (2H, m), 6.87 (1H, dd, J1=4.0 Hz, J2=1.6 Hz), 6.97 (1H, t, J=2.0 Hz).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.316 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]([C:7]1[NH:8][CH:9]=[CH:10][CH:11]=1)=[O:6])[CH:2]=[CH2:3].[H-].[Na+].Cl[NH2:15].C(=O)(O)[O-].[Na+]>CN(C)C=O.C(OCC)C.O>[CH2:1]([O:4][C:5]([C:7]1[N:8]([NH2:15])[CH:9]=[CH:10][CH:11]=1)=[O:6])[CH:2]=[CH2:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
C(C=C)OC(=O)C=1NC=CC1
Name
Quantity
0.316 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
ClN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OC(=O)C=1N(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 109.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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